molecular formula C18H15N3O3S B12216911 5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12216911
M. Wt: 353.4 g/mol
InChI Key: YQEWJGGVTCSDOL-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Oxadiazole Ring: This can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the benzofuran core with the thiophene-oxadiazole moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Reduced oxadiazole derivatives

    Substitution: Various substituted benzofuran or thiophene derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, it is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive.

    Dorzolamide: Contains a thiophene ring and is used as a carbonic anhydrase inhibitor.

    Tioconazole: Contains a thiophene ring and is used as an antifungal agent.

Uniqueness

5-ethyl-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a thiophene and oxadiazole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

5-ethyl-3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-3-11-6-7-13-12(9-11)10(2)16(23-13)18(22)19-17-15(20-24-21-17)14-5-4-8-25-14/h4-9H,3H2,1-2H3,(H,19,21,22)

InChI Key

YQEWJGGVTCSDOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

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